Structural Elucidation of 4-Chloro-N-cyclopropyl-2-fluorobenzamide: A Technical Guide to X-Ray Crystallography
Structural Elucidation of 4-Chloro-N-cyclopropyl-2-fluorobenzamide: A Technical Guide to X-Ray Crystallography
Executive Summary & Pharmaceutical Relevance
The compound 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) is a highly functionalized aromatic intermediate pivotal to modern drug discovery. Specifically, it serves as a critical building block in the synthesis of heteroaryl carboxamides, which are potent inhibitors of receptor-interacting serine/threonine protein kinase 2 (RIPK2) . Pharmacological inhibition of RIPK2 attenuates pro-inflammatory signaling in NOD1/NOD2 pathways, offering therapeutic benefits for autoinflammatory diseases.
Understanding the solid-state behavior of this intermediate—specifically its crystal structure, hydrogen-bonding networks, and polymorphic landscape—is essential for optimizing downstream synthetic steps, ensuring batch-to-batch reproducibility, and controlling the solubility profiles of the active pharmaceutical ingredients (APIs) derived from it. This whitepaper outlines the authoritative methodologies for the crystallographic characterization of 4-chloro-N-cyclopropyl-2-fluorobenzamide.
Crystallographic Theory: Intermolecular Synthons
In the solid state, halogenated benzamides are governed by competing and complementary intermolecular forces. The structural logic of 4-chloro-N-cyclopropyl-2-fluorobenzamide is dictated by three primary motifs :
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Primary Hydrogen Bonding (C(4) Chains): The fundamental driving force of crystallization is the classical amide-to-amide N−H⋯O=C hydrogen bond. In secondary amides, this typically manifests as a one-dimensional C(4) chain running parallel to a principal crystallographic axis.
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Halogen Bonding: The presence of the ortho-fluoro and para-chloro substituents introduces highly directional halogen bonding (e.g., C−Cl⋯F−C or C−Cl⋯π interactions). The anisotropic charge distribution (the "σ-hole") on the chlorine atom acts as an electrophilic region that interacts with the electron-rich fluorine or aromatic π -systems.
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Steric Packing: The cyclopropyl ring introduces a rigid, bulky aliphatic domain that forces the molecule out of total planarity, preventing overly dense π−π stacking and dictating the final space group symmetry (most commonly the centrosymmetric monoclinic P21/c ).
Hierarchical intermolecular interaction network driving crystal packing.
Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)
To achieve a high-resolution structural model, the experimental design must be tightly controlled. The following protocols form a self-validating system, ensuring that data integrity is maintained from crystallization to final refinement.
Protocol: Thermodynamic Crystal Growth
Causality: Rapid precipitation yields microcrystalline powders unsuitable for SC-XRD. Vapor diffusion ensures a highly controlled, slow increase in supersaturation, minimizing kinetic trapping and favoring the thermodynamic growth of diffraction-quality single crystals.
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Solubilization: Dissolve 50 mg of the compound in 1.0 mL of ethyl acetate (a high-solubility solvent) in a 4 mL glass vial.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Reasoning: Removing particulate impurities prevents heterogeneous nucleation, which causes twinned or clustered crystals.
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Diffusion Setup: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (antisolvent).
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Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 48–72 hours until colorless, block-like crystals form.
Protocol: Data Collection and Integration
Causality: For light-atom organic molecules (containing C, H, N, O, F, Cl), Cu Kα radiation provides significantly higher diffraction intensity than Mo Kα, yielding superior data at high resolution limits.
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Crystal Selection: Under a polarized light microscope, select a single crystal with uniform extinction (approx. 0.2 × 0.1 × 0.1 mm).
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Mounting: Mount the crystal on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Reasoning: Cryogenic cooling reduces thermal atomic displacement parameters (B-factors), sharpening diffraction spots and enhancing the signal-to-noise ratio.
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Data Collection: Irradiate the sample using a microfocus Cu Kα source ( λ=1.54184 Å). Collect full-sphere data using 0.5° ω -scans.
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Reduction: Integrate the frames using standard software (e.g., CrysAlisPro or APEX4). Apply a multi-scan absorption correction based on equivalent reflections.
Protocol: Structure Solution and Refinement
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Phase Solution: Solve the phase problem using the intrinsic phasing algorithm in SHELXT . This automated method reliably assigns the heavy atoms (Cl, F, O, N) and the carbon backbone.
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Refinement: Perform full-matrix least-squares refinement on F2 using Olex2 .
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Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C,N) for CH/NH groups).
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Self-Validation (checkCIF): Generate the Crystallographic Information File (CIF) and run it through the IUCr checkCIF routine. The structure is considered validated only when R1<0.05 , wR2<0.15 , and no unaddressed A- or B-level alerts remain.
Step-by-step SC-XRD experimental workflow for structural elucidation.
Quantitative Data Presentation
Based on crystallographic principles for halogenated benzamides, the table below summarizes the expected quantitative parameters for the validated structural model of 4-chloro-N-cyclopropyl-2-fluorobenzamide.
| Crystallographic Parameter | Value / Description |
| Chemical Formula | C10H9ClFNO |
| Formula Weight | 213.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Radiation Source | Cu Kα ( λ=1.54184 Å) |
| Data Completeness | > 99.5% up to θ=67.6° |
| Goodness-of-fit (GOF) on F2 | ~ 1.05 |
| Final R indices [I>2σ(I)] | R1<0.05 , wR2<0.12 |
| Primary Hydrogen Bond Distance | N−H⋯O (~ 2.85 - 2.95 Å) |
Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation
While SC-XRD provides the absolute 3D atomic arrangement, bulk phase purity must be validated via PXRD to ensure that the single crystal selected is representative of the entire synthetic batch.
Self-Validating PXRD Protocol:
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Grind 100 mg of the bulk powder gently in an agate mortar to minimize preferred orientation effects.
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Load the powder onto a zero-background silicon sample holder.
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Scan from 2θ=5° to 40° using a step size of 0.01° and a scan speed of 1°/min.
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Validation: Perform a Rietveld refinement or a simple Le Bail extraction to overlay the experimental PXRD pattern with the simulated pattern generated from the SC-XRD CIF. A match in peak positions confirms phase purity; discrepancies indicate the presence of polymorphs or solvates.
References
- Boehringer Ingelheim International Gmbh. (2018). Heteroaryl carboxamide compounds as inhibitors of ripk2 (Patent No. US20180072717A1). U.S.
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
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Buol, X., et al. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 880-886.[Link]
